

"synthesis and characterization of dixylyl disulphide"

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Compound of Interest

Compound Name: Dixylyl disulphide

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An In-depth Technical Guide to the Synthesis and Characterization of Dixylyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dixylyl disulfide, also known as bis(dimethylphenyl) disulfide, is an organosulfur compound with the general formula $(\text{CH}_3)_2\text{C}_6\text{H}_3\text{S}-\text{SC}_6\text{H}_3(\text{CH}_3)_2$. The term encompasses several positional isomers depending on the location of the two methyl groups on each phenyl ring. The most commonly referenced isomer in the context of pharmaceutical development is bis(2,4-dimethylphenyl) disulfide, which is a known process impurity in the synthesis of the antidepressant drug Vortioxetine.^[1] A thorough understanding of its synthesis and characterization is crucial for impurity profiling, reference standard preparation, and overall quality control in drug manufacturing.

This technical guide provides a detailed overview of the synthesis and analytical characterization of bis(2,4-dimethylphenyl) disulfide, offering comprehensive experimental protocols and expected analytical data to support research and development activities.

Physicochemical Properties

The fundamental physicochemical properties of bis(2,4-dimethylphenyl) disulfide are summarized in the table below.

Property	Value
CAS Number	13616-83-6
Molecular Formula	C ₁₆ H ₁₈ S ₂
Molecular Weight	274.44 g/mol
IUPAC Name	1-[(2,4-dimethylphenyl)disulfanyl]-2,4-dimethylbenzene
Appearance	Expected to be a white to off-white solid
SMILES	<chem>CC1=CC(=C(C=C1)SSC2=C(C=C(C=C2)C)C)C</chem>
InChI	InChI=1S/C16H18S2/c1-11-5-7-15(13(3)9-11)17-18-16-8-6-12(2)10-14(16)4/h5-10H,1-4H3

Synthesis of Bis(2,4-dimethylphenyl) Disulfide

The synthesis of symmetrical diaryl disulfides is most commonly achieved through the oxidative coupling of the corresponding thiols. Alternative methods include the reaction of an activated aromatic compound with a sulfur-transfer reagent. Below are two detailed protocols for the preparation of bis(2,4-dimethylphenyl) disulfide.

Method 1: Oxidative Coupling of 2,4-Dimethylthiophenol with Hydrogen Peroxide

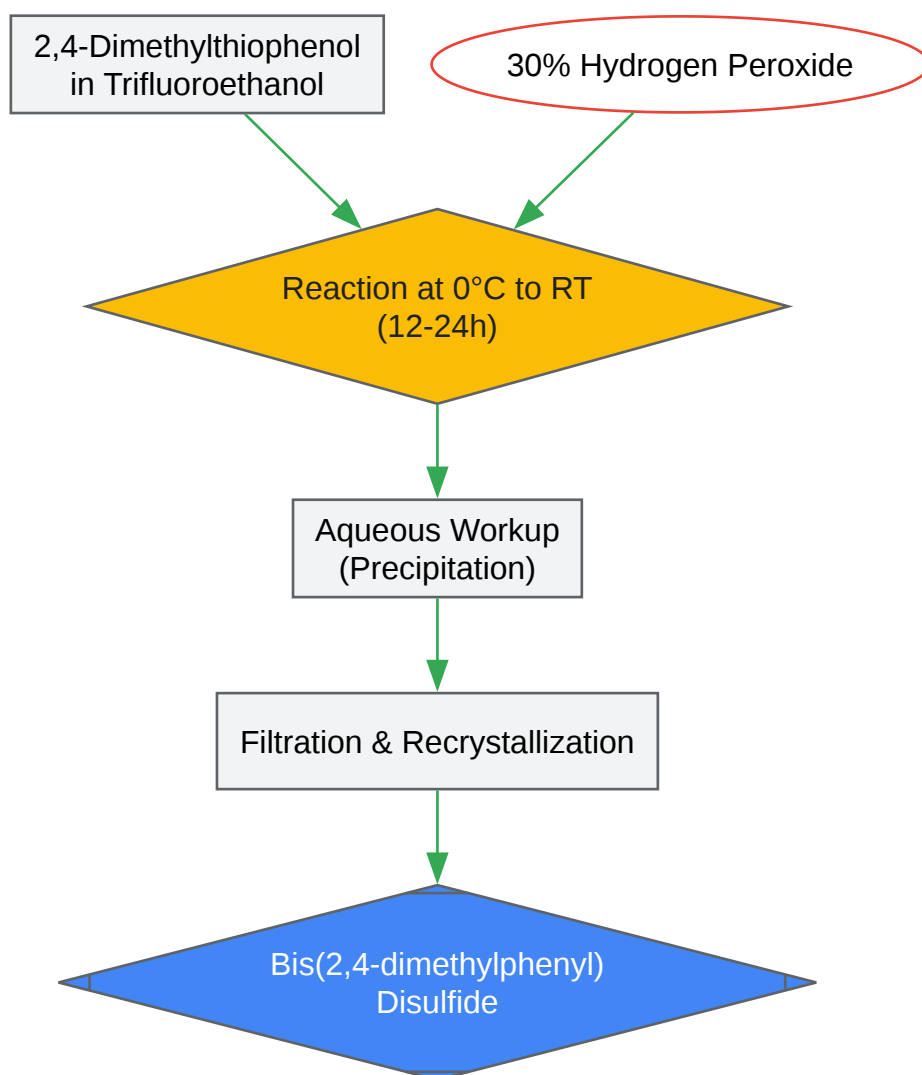
This method is a common, mild, and efficient way to synthesize diaryl disulfides.^[2] It involves the oxidation of the thiol precursor in a suitable solvent.

Experimental Protocol:

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 2,4-dimethylthiophenol (10.0 g, 72.3 mmol) in 100 mL of 2,2,2-trifluoroethanol.
- **Cooling:** Cool the solution to 0-5 °C using an ice-water bath.

- **Addition of Oxidant:** Add 30% aqueous hydrogen peroxide (8.2 mL, ~80 mmol) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed.
- **Workup:** Upon completion, add 100 mL of deionized water to the reaction mixture. The product, being insoluble in the aqueous mixture, will precipitate.
- **Isolation and Purification:** Collect the solid product by vacuum filtration and wash it with cold water (2 x 50 mL). Dry the crude product under vacuum. For further purification, recrystallize the solid from a suitable solvent system, such as ethanol or isopropanol, to yield pure bis(2,4-dimethylphenyl) disulfide.

Synthesis Workflow: Oxidative Coupling



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Caption: Oxidative coupling of 2,4-dimethylthiophenol.

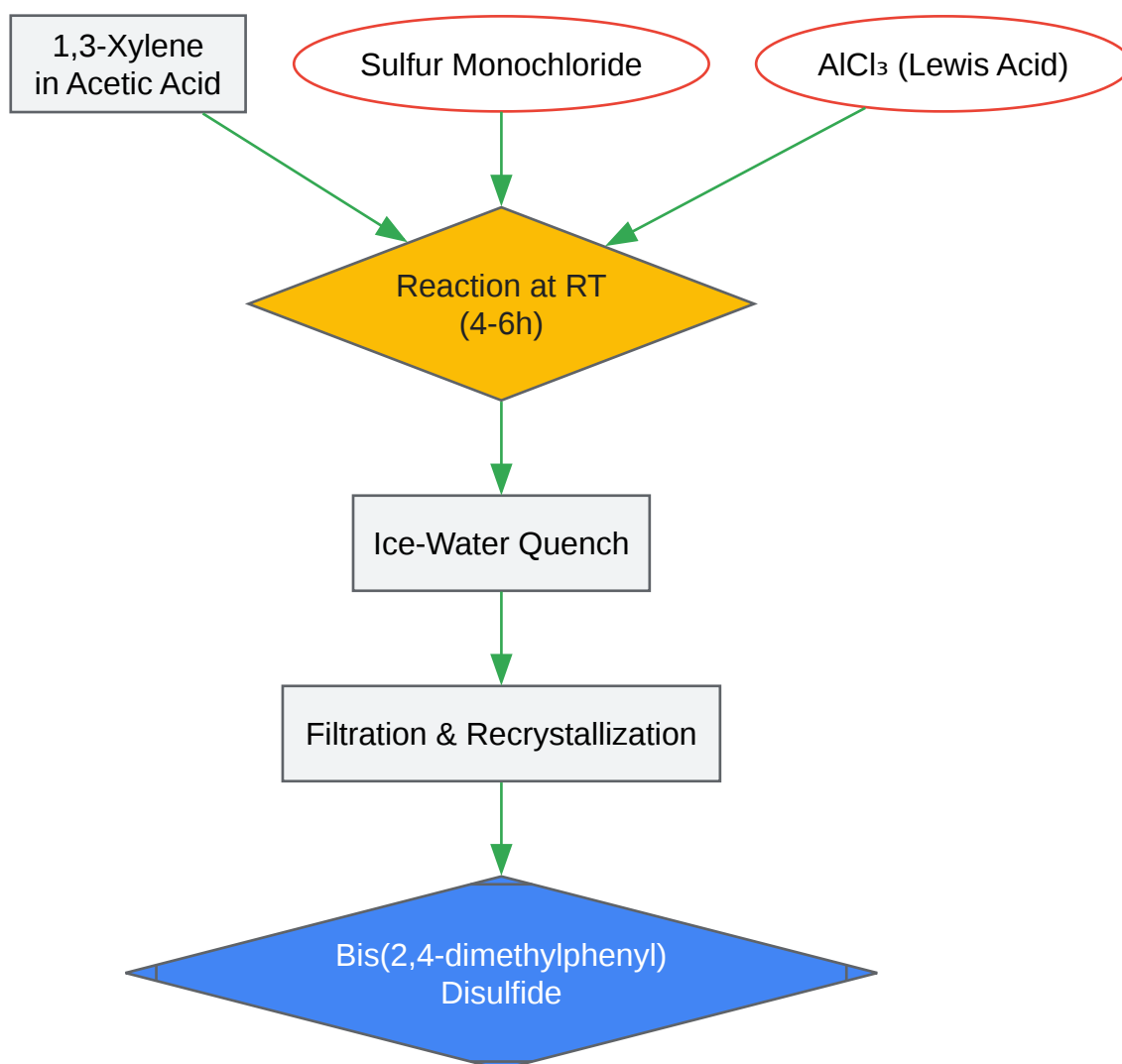
Method 2: Reaction of 1,3-Xylene with Sulfur Monochloride

This method allows for the direct synthesis from a readily available hydrocarbon precursor, 1,3-xylene (m-xylene), using a sulfur transfer agent in the presence of a Lewis acid catalyst. This protocol is adapted from a procedure for structurally similar bulky diaryl disulfides.[3]

Experimental Protocol:

- **Reaction Setup:** Equip a dry 500 mL three-necked flask with a mechanical stirrer, a nitrogen inlet, and an outlet connected to a scrubber (e.g., containing aqueous sodium hydroxide) to neutralize the evolving HCl gas.
- **Charging Reactants:** Charge the flask with 1,3-xylene (m-xylene) (24.0 g, 226 mmol) and 150 mL of a suitable inert solvent such as glacial acetic acid.
- **Addition of Sulfur Reagent:** Under a nitrogen atmosphere, add sulfur monochloride (S_2Cl_2) (13.5 g, 100 mmol) to the stirred solution.
- **Catalyst Addition:** Carefully add a Lewis acid catalyst, such as anhydrous aluminum chloride ($AlCl_3$) (2.7 g, 20 mmol), portion-wise to the mixture. The reaction is exothermic, and HCl gas will evolve.
- **Reaction:** Stir the reaction mixture at room temperature. The reaction progress can be monitored by GC-MS. Typically, the reaction is stirred for 4-6 hours.
- **Quenching:** Slowly and carefully pour the reaction mixture into 400 mL of an ice-water mixture with vigorous stirring to quench the reaction and decompose the catalyst.
- **Isolation and Purification:** The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral. Dry the solid product. Further purification can be achieved by recrystallization from a solvent like isopropanol to afford pure bis(2,4-dimethylphenyl) disulfide.

Synthesis Workflow: Electrophilic Sulfuration



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Caption: Synthesis via electrophilic sulfuration of m-xylene.

Characterization of Bis(2,4-dimethylphenyl) Disulfide

A combination of spectroscopic techniques is used to confirm the identity and purity of the synthesized compound. The following sections detail the expected analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. Due to the symmetry of the bis(2,4-dimethylphenyl) disulfide molecule, a relatively simple spectrum is expected. The data

presented here are predicted based on the structure and comparison with closely related, structurally similar analogs.[\[3\]](#)[\[4\]](#)

Expected NMR Data (in CDCl₃)

Technique	Signal (ppm)	Multiplicity	Assignment
¹ H NMR	~ 7.35	d	Aromatic H (position 6)
	~ 7.00	d	Aromatic H (position 5)
	~ 6.95	s	Aromatic H (position 3)
	~ 2.30	s	Methyl Protons (-CH ₃ at position 4)
	~ 2.25	s	Methyl Protons (-CH ₃ at position 2)
¹³ C NMR	~ 140.0	s	Aromatic C (quaternary, C-S)
	~ 138.5	s	Aromatic C (quaternary, C-CH ₃ at position 4)
	~ 136.0	s	Aromatic C (quaternary, C-CH ₃ at position 2)
	~ 131.5	d	Aromatic C (CH at position 6)
	~ 127.5	d	Aromatic C (CH at position 5)
	~ 125.0	d	Aromatic C (CH at position 3)
	~ 21.0	q	Methyl C (-CH ₃ at position 4)
	~ 20.0	q	Methyl C (-CH ₃ at position 2)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Data

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
3100-3000	C-H stretch (aromatic)	Medium
2980-2850	C-H stretch (aliphatic, -CH ₃)	Medium
1600, 1480, 1450	C=C stretch (aromatic ring)	Strong
880-800	C-H bend (aromatic, substituted)	Strong
550-450	S-S stretch (disulfide)	Weak-Medium

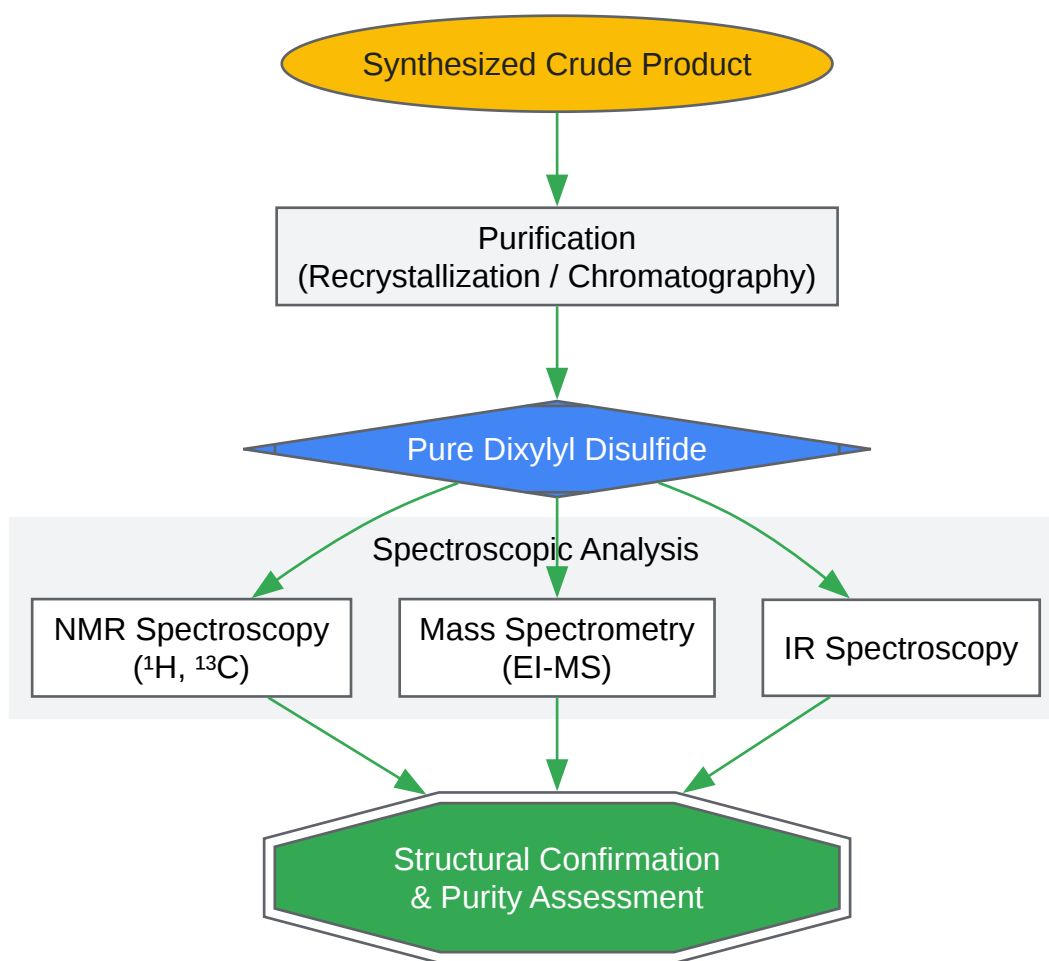
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and structure.

Expected Mass Spectrometry Data

Technique	m/z Value	Assignment
EI-MS	274	[M] ⁺ (Molecular Ion)
137	[M/2] ⁺ or [C ₈ H ₉ S] ⁺ (cleavage of the S-S bond)	
105	[C ₈ H ₉] ⁺ (loss of sulfur from the half-fragment)	

General Characterization Workflow



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Caption: General workflow for purification and characterization.

Conclusion

This technical guide outlines robust and adaptable methods for the synthesis of bis(2,4-dimethylphenyl) disulfide and provides a comprehensive set of expected analytical data for its characterization. The detailed protocols and tabulated spectral information serve as a valuable resource for researchers in pharmaceutical development and quality control, enabling the reliable preparation and identification of this important compound. The provided workflows and data tables facilitate a structured approach to both the synthesis and the analytical validation required in a regulated scientific environment.

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References

- 1. veeprho.com [veeprho.com]
- 2. ijtsrd.com [ijtsrd.com]
- 3. US20120157716A1 - Methods for Preparing Diaryl Disulfides - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
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